molecular formula C8H10O3 B6241303 methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate CAS No. 61996-11-0

methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B6241303
CAS No.: 61996-11-0
M. Wt: 154.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate is a chemical compound with the molecular formula C8H10O3. It is a bicyclic molecule featuring a ketone group and a carboxylate ester group. This compound is of interest in various scientific research fields due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Knoevenagel Condensation: This method involves the condensation of a suitable aldehyde or ketone with a compound containing an active methylene group in the presence of a base.

  • Cyclization Reactions: Cyclization of linear precursors can be achieved using acidic or basic conditions to form the bicyclic structure.

  • Hydrolysis and Esterification: The ester group can be introduced through esterification reactions involving carboxylic acids and alcohols under acidic conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the compound to its corresponding carboxylic acid or other oxidized derivatives.

  • Reduction: Reduction reactions can reduce the ketone group to a hydroxyl group, forming a diol.

  • Substitution: Substitution reactions can replace the ester group with other functional groups, such as amines or halides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form this compound carboxylic acid.

  • Reduction: Reduction can yield diols or other reduced derivatives.

  • Substitution: Substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: Methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which methyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The ketone and ester groups play a crucial role in its reactivity, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

  • Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate: This compound has a similar bicyclic structure but with a different ring size.

  • Methyl 6,6-dimethyl-2-methylenebicyclo[3.1.0]hexane-1-carboxylate: This compound features additional methyl groups and a methylene bridge.

  • 4,4,5-trimethyl-3-oxabicyclo[3.1.0]hexan-2-one: This compound contains an oxirane ring in its structure.

Uniqueness: Methyl 2-oxobicyclo[31

Properties

CAS No.

61996-11-0

Molecular Formula

C8H10O3

Molecular Weight

154.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.